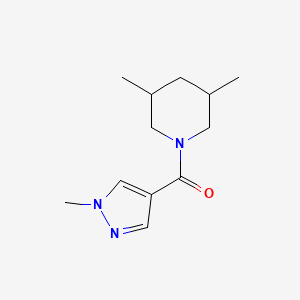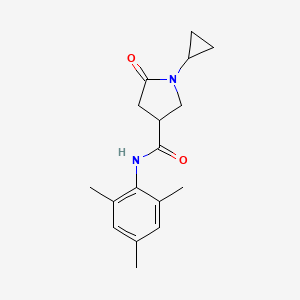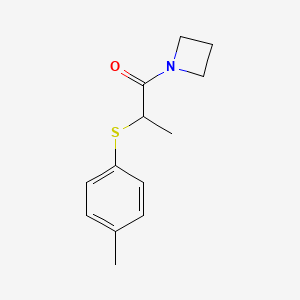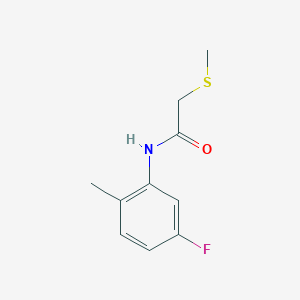![molecular formula C13H22N2O2 B7514078 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514078.png)
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one, also known as CPP or CPP-115, is a small molecule inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of the inhibitory neurotransmitter GABA, and its inhibition by CPP-115 leads to increased levels of GABA in the brain. This has potential therapeutic applications in the treatment of a range of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Mecanismo De Acción
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 inhibits the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. This leads to increased levels of GABA, which can activate GABA receptors and inhibit neuronal activity. This has a calming and inhibitory effect on the brain, which can be beneficial in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission. This can lead to a range of biochemical and physiological effects, including reduced neuronal excitability, increased inhibitory tone, and improved cognitive function. These effects are thought to underlie the therapeutic potential of 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 in various disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 is that it is a highly specific inhibitor of GABA-AT, with minimal off-target effects. This allows for precise modulation of GABAergic neurotransmission in preclinical models. However, one limitation is that 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 has poor solubility in aqueous solutions, which can make dosing and administration challenging in some experiments.
Direcciones Futuras
There are several potential future directions for research on 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115. One area of interest is its potential use in the treatment of drug addiction, particularly for opioid addiction. Another area of interest is its potential use in the treatment of anxiety disorders, such as post-traumatic stress disorder. Additionally, there is ongoing research into the development of more potent and selective inhibitors of GABA-AT, which could have even greater therapeutic potential.
Métodos De Síntesis
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 can be synthesized using a multi-step process starting from commercially available starting materials. The key step involves the reaction of 4-(cyclobutanecarbonyl)piperazine with 2-methylpropan-1-one in the presence of a base catalyst. The resulting product can be purified by recrystallization to obtain 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 in high purity.
Aplicaciones Científicas De Investigación
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 has been extensively studied in preclinical models of various neurological and psychiatric disorders. In animal models of epilepsy, 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 has been shown to reduce seizure activity and increase the threshold for seizure induction. In addiction models, 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 has been shown to reduce drug-seeking behavior and prevent relapse. In anxiety models, 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 has been shown to reduce anxiety-like behavior and improve cognitive function.
Propiedades
IUPAC Name |
1-[4-(cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-10(2)12(16)14-6-8-15(9-7-14)13(17)11-4-3-5-11/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAXYURTODPPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7514012.png)




![2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7514033.png)
![N-(5-bromopyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7514059.png)
![Cyclopropyl-[4-(3-methylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514061.png)
![Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514075.png)
![2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one](/img/structure/B7514076.png)

